molecular formula C16H26ClNO B2462973 (S)-(-)-7-Hydroxy-DPAT hydrochloride CAS No. 93503-07-2

(S)-(-)-7-Hydroxy-DPAT hydrochloride

Cat. No. B2462973
CAS RN: 93503-07-2
M. Wt: 283.84
InChI Key: PMBGJJRWBJWNTG-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-7-Hydroxy-DPAT hydrochloride is a chemical compound that is commonly used in scientific research for its unique properties. This compound is a selective agonist for the dopamine D3 receptor and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of (S)-(-)-7-Hydroxy-DPAT hydrochloride involves binding to the dopamine D3 receptor and activating it. This leads to a cascade of intracellular signaling events, ultimately resulting in changes in gene expression and cellular function. The specific effects of (S)-(-)-7-Hydroxy-DPAT hydrochloride depend on the cell type and physiological process being studied.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (S)-(-)-7-Hydroxy-DPAT hydrochloride are diverse and depend on the specific experimental conditions. Some of the known effects of (S)-(-)-7-Hydroxy-DPAT hydrochloride include modulation of dopamine release, regulation of gene expression, and modulation of neuronal excitability. These effects have been studied in a variety of cell types, including dopaminergic neurons, striatal neurons, and hippocampal neurons.

Advantages and Limitations for Lab Experiments

One of the main advantages of (S)-(-)-7-Hydroxy-DPAT hydrochloride is its high selectivity for the dopamine D3 receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one limitation of (S)-(-)-7-Hydroxy-DPAT hydrochloride is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental conditions.

Future Directions

There are many potential future directions for research involving (S)-(-)-7-Hydroxy-DPAT hydrochloride. One area of interest is exploring the role of the dopamine D3 receptor in addiction and substance abuse. Another potential direction is investigating the potential therapeutic applications of (S)-(-)-7-Hydroxy-DPAT hydrochloride, particularly in the treatment of neuropsychiatric disorders such as schizophrenia and depression. Additionally, further research is needed to better understand the biochemical and physiological effects of (S)-(-)-7-Hydroxy-DPAT hydrochloride and its potential applications in various research fields.

Synthesis Methods

The synthesis of (S)-(-)-7-Hydroxy-DPAT hydrochloride involves several steps. The starting material is 7-hydroxyindole, which is then reacted with N-Boc-2-(2-bromoethyl)pyrrolidine to form an intermediate product. This intermediate is then treated with trifluoroacetic acid to remove the Boc protecting group, followed by reaction with lithium aluminum hydride to reduce the ketone to an alcohol. The resulting product is then reacted with hydrochloric acid to form the final product, (S)-(-)-7-Hydroxy-DPAT hydrochloride.

Scientific Research Applications

(S)-(-)-7-Hydroxy-DPAT hydrochloride is commonly used in scientific research to study the dopamine D3 receptor. This receptor is involved in a variety of physiological processes, including reward, motivation, and addiction. (S)-(-)-7-Hydroxy-DPAT hydrochloride has been found to be a highly selective agonist for the dopamine D3 receptor, making it a valuable tool for studying the role of this receptor in these processes.

properties

IUPAC Name

(7S)-7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-3-9-17(10-4-2)15-7-5-13-6-8-16(18)12-14(13)11-15;/h6,8,12,15,18H,3-5,7,9-11H2,1-2H3;1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBGJJRWBJWNTG-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CCC)[C@H]1CCC2=C(C1)C=C(C=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.